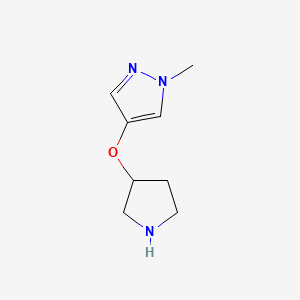

1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

Description

The exact mass of the compound this compound is 167.105862047 g/mol and the complexity rating of the compound is 153. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-pyrrolidin-3-yloxypyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-11-6-8(5-10-11)12-7-2-3-9-4-7/h5-7,9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZJFKSUDKBPMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)OC2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pyrrolidine Core:the Pyrrolidine Fragment Must Contain a Hydroxyl Group or a Suitable Leaving Group at the C3 Position. to Prevent Unwanted Side Reactions, Such As N Alkylation at the Pyrrolidine Nitrogen During the Etherification Step, the Nitrogen Atom is Typically Protected. the Most Common Precursor Is:

Development of Original Synthetic Pathways

The construction of the 1-methyl-1H-pyrazole ring with functionality at the C4 position can be accomplished through several established methods. organic-chemistry.orgmdpi.com The classical Knorr pyrazole (B372694) synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648), is a widely used approach. mdpi.com

To obtain the required 4-hydroxy substitution, a suitable β-dicarbonyl equivalent is necessary. For instance, the reaction of methylhydrazine with a derivative of malonic acid can yield the desired pyrazolone (B3327878) intermediate, which can then be converted to the 4-hydroxy or 4-halo derivative. Another powerful method involves the Vilsmeier-Haack reaction on a pyrazolone, which introduces a formyl group at the C4 position. mdpi.com This formyl group serves as a versatile handle that can be transformed into other functionalities. An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester has been reported, starting from 4-bromo-1-methyl-1H-pyrazole, demonstrating a reliable route to a C4-functionalized pyrazole core. researchgate.net

| Method | Precursors | Reagents & Conditions | Resulting Core | Reference |

| Knorr Synthesis | Methylhydrazine, β-ketoester/dicarbonyl | Acid or base catalysis, heating | Substituted 1-methyl-1H-pyrazole | mdpi.com |

| Functionalization | 1-Methyl-1H-pyrazol-5-one | Vilsmeier-Haack reagent (POCl₃, DMF) | 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde | mdpi.com |

| Halogenation | 1-Methyl-1H-pyrazole | N-Bromosuccinimide (NBS) | 4-Bromo-1-methyl-1H-pyrazole | researchgate.net |

Optically pure N-protected 3-hydroxypyrrolidine is a crucial building block for many pharmaceutical compounds and can be synthesized via multiple routes. mdpi.com Synthetic methods often begin from the "chiral pool," utilizing naturally occurring enantiopure starting materials.

From Malic Acid: A common route involves the conversion of (S)- or (R)-malic acid into the corresponding cyclic imide, followed by reduction steps to form the N-protected 3-hydroxypyrrolidine. google.com

From Glutamic Acid: Glutamic acid can be converted into chiral 4-amino-2-hydroxybutyric acid, which serves as a precursor for cyclization into the pyrrolidine (B122466) ring system. google.com

From Achiral Sources: Other methods include the asymmetric hydrogenation of pyrrolidones or the enzymatic resolution of racemic mixtures. Processes starting from achiral precursors like 1,2,4-butanetriol (B146131) or epichlorohydrin (B41342) have also been developed to produce chiral 3-hydroxypyrrolidine. google.comresearchgate.netwipo.int

The nitrogen is typically protected with a Boc group, which is stable under the conditions of etherification and can be easily removed later if required.

| Starting Material | Key Steps | Protecting Group | Resulting Precursor | Reference |

| (S)-Malic Acid | Amidation, reduction, cyclization | Boc | (R)-N-Boc-3-hydroxypyrrolidine | google.com |

| (R)-Malic Acid | Amidation, reduction, cyclization | Boc | (S)-N-Boc-3-hydroxypyrrolidine | google.com |

| 1,2,4-Butanetriol | Amination, cyclization via Borrowing Hydrogen | Benzyl, Boc | N-Protected 3-hydroxypyrrolidine | researchgate.net |

The final and key step in the synthesis is the formation of the ether bond between the pyrazole and pyrrolidine moieties. The two most common and effective methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with an alkyl halide. In this context, two variations are possible:

Deprotonation of 1-methyl-1H-pyrazol-4-ol with a strong base (e.g., sodium hydride, NaH) followed by reaction with an N-protected 3-pyrrolidinol (B147423) derivative with a leaving group (e.g., tosylate, mesylate).

Deprotonation of N-Boc-3-hydroxypyrrolidine with a base (e.g., NaH, potassium carbonate) followed by reaction with 4-bromo- or 4-iodo-1-methyl-1H-pyrazole . This second route is often preferred due to the commercial availability and stability of the halo-pyrazole precursor.

Mitsunobu Reaction: This reaction provides a powerful alternative for forming the ether linkage directly from the two hydroxyl-containing precursors, 1-methyl-1H-pyrazol-4-ol and N-Boc-3-hydroxypyrrolidine . The reaction is mediated by a combination of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). A key feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the secondary alcohol (the pyrrolidinol), which is a critical consideration when a specific stereoisomer is desired.

| Reaction | Nucleophile | Electrophile | Reagents & Conditions | Key Features |

| Williamson | 1-Methyl-1H-pyrazol-4-ol | N-Boc-3-pyrrolidinyl tosylate | Base (NaH, K₂CO₃), Solvent (DMF, THF) | Retention of stereochemistry; requires activation of the alcohol. |

| Williamson | N-Boc-3-hydroxypyrrolidine | 4-Bromo-1-methyl-1H-pyrazole | Base (NaH, K₂CO₃), Solvent (DMF, THF) | Retention of stereochemistry; often higher yielding. |

| Mitsunobu | 1-Methyl-1H-pyrazol-4-ol | N-Boc-3-hydroxypyrrolidine | PPh₃, DEAD/DIAD, Solvent (THF) | Inversion of stereochemistry at the pyrrolidine center; mild conditions. |

Following the successful coupling reaction, the N-Boc protecting group on the pyrrolidine ring can be removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) if the final target is the free secondary amine.

Etherification Reactions for Pyrrolidin-3-yloxy Linkage Formation

Optimization of Reaction Conditions and Reagents

The formation of the ether bond is highly dependent on the choice of reagents and reaction conditions such as temperature, solvent, and base. In a typical SNAr approach, a leaving group on the pyrazole ring (e.g., a halogen or a nitro group) is displaced by the alkoxide of pyrrolidin-3-ol.

Key optimization points include:

Precursors: The pyrazole precursor is often a 4-halo-1-methyl-1H-pyrazole (e.g., 4-iodo or 4-bromo-1-methyl-1H-pyrazole). The synthesis of 1-methyl-4-iodopyrazole can be achieved by treating 1-methylpyrazole (B151067) with iodine and an oxidant, which promotes the reaction and improves yield. google.com The pyrrolidine component is typically Boc-protected pyrrolidin-3-ol to prevent N-arylation side reactions.

Base: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of pyrrolidin-3-ol, forming the requisite nucleophilic alkoxide. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and potassium hydroxide (B78521) (KOH). fishersci.co.uk The choice of base can influence reaction rates and the formation of byproducts.

Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate, typically in the range of 80–130 °C. d-nb.info However, temperature must be carefully controlled to minimize decomposition of starting materials and products. Temperature can also be a controlling factor in divergent synthesis pathways, allowing for the selective formation of different pyrazole products from the same starting materials. nih.gov

Research findings on the optimization of similar pyrazole syntheses highlight the importance of a systematic approach. For instance, in multicomponent reactions for pyrazole-based structures, experimental design is used to determine the optimal temperature and catalyst loading to maximize yield. researchgate.net

| Parameter | Reagent/Condition | Rationale/Observations | Reference |

|---|---|---|---|

| Pyrazole Precursor | 4-halo-1-methyl-1H-pyrazole | Halogens (I, Br, Cl) serve as effective leaving groups for SNAr. Iodopyrazoles are often more reactive. | google.com |

| Pyrrolidine Precursor | N-Boc-pyrrolidin-3-ol | The Boc protecting group prevents undesired N-arylation and improves solubility in organic solvents. | mdpi.com |

| Base | NaH, KOtBu, K2CO3 | Strong bases are needed to generate the alkoxide nucleophile. Base strength and solubility can affect reaction efficiency. | fishersci.co.ukmdpi.com |

| Temperature | 80-130 °C | Higher temperatures are generally required to overcome the activation energy for SNAr on the electron-rich pyrazole ring. | d-nb.info |

Investigation of Catalytic Systems and Solvents

While SNAr reactions can proceed without a catalyst, particularly with highly activated substrates, the use of transition metal catalysts can significantly improve reaction efficiency, especially for less reactive aryl halides.

Catalytic Systems: Copper(I) salts, such as CuI, are widely used in Ullmann-type C-O coupling reactions. researchgate.net The addition of ligands, like 1,10-phenanthroline (B135089) or pyrazole-based ligands, can stabilize the copper catalyst and accelerate the reaction. mdpi.comresearchgate.net Palladium-based catalysts, such as Pd(OAc)₂, are also employed for direct arylation reactions, although these are more commonly used for C-C bond formation, they can be adapted for C-O coupling. acs.org The choice of catalyst and ligand is crucial for achieving high yields and regioselectivity. researchgate.netnih.gov

Solvents: The solvent plays a critical role in SNAr and metal-catalyzed coupling reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used because they can dissolve the reactants and stabilize the charged intermediates formed during the reaction. fishersci.co.ukd-nb.info The high boiling points of these solvents are also advantageous for reactions requiring elevated temperatures. mdpi.com In recent years, greener solvent alternatives like polyethylene (B3416737) glycol (PEG-400) have been explored for SNAr reactions, offering high yields under milder conditions. nih.gov For some photocatalytic approaches, solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have proven ideal. nih.gov

| Component | Example | Function/Impact | Reference |

|---|---|---|---|

| Catalyst | CuI, Pd(OAc)2 | Facilitates the C-O bond formation, enabling lower reaction temperatures and broader substrate scope. | researchgate.netacs.org |

| Ligand | 1,10-Phenanthroline, 2-(1-Pyrazolyl)pyridine | Stabilizes the metal catalyst, enhances its activity, and can influence regioselectivity. | mdpi.comresearchgate.net |

| Solvent | DMF, DMSO, NMP | Polar aprotic solvents that effectively solvate reactants and intermediates in SNAr and Ullmann reactions. | fishersci.co.ukd-nb.info |

| Ethanol | A polar protic solvent, sometimes used but often less effective than dipolar aprotic solvents for this reaction type. | nih.gov | |

| PEG-400, Water with HPMC | "Green" solvent alternatives that can promote the reaction under milder, more environmentally benign conditions. | d-nb.infonih.gov |

Stereoselective Synthesis Approaches

The presence of a chiral center at the C3 position of the pyrrolidine ring means that 1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is a chiral molecule. Therefore, stereoselective synthesis is a critical aspect of its preparation, aimed at producing a single enantiomer. nih.gov This is typically achieved by using an enantiomerically pure starting material, namely pyrrolidin-3-ol.

Enantioselective Formation of the Pyrrolidin-3-ol Moiety

The synthesis of optically pure pyrrolidine derivatives is a well-established field in organic chemistry. mdpi.com Methods for producing enantiopure pyrrolidin-3-ol often start from readily available chiral precursors like amino acids (e.g., proline or 4-hydroxyproline) or employ asymmetric cyclization strategies. mdpi.comresearchgate.net

One common approach involves the reduction of chiral 4-hydroxyproline (B1632879) derivatives. mdpi.com Alternatively, asymmetric synthesis methods can be employed to construct the chiral pyrrolidine ring from acyclic precursors. nih.gov For example, base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the stereospecific formation of pyrrolidin-3-ols. researchgate.net These methods provide access to both (R)- and (S)-pyrrolidin-3-ol, which can then be used to synthesize the corresponding enantiomers of the final target compound.

Diastereoselective Control in Ether Bond Formation

When an enantiopure pyrrolidin-3-ol is used, the primary goal during the ether bond formation is to avoid racemization of the existing stereocenter. The SNAr and Ullmann coupling reactions typically proceed with retention of configuration at the chiral alcohol, as the C-O bond of the alcohol is not broken during the reaction. The nucleophilic attack occurs from the oxygen atom, leaving the stereochemistry at the C3 carbon of the pyrrolidine ring untouched.

However, the reaction conditions must be chosen carefully to prevent any side reactions that could lead to racemization, such as enolization or ring-opening/closing pathways under harsh basic or acidic conditions. Diastereoselective synthesis becomes more complex in analogues with multiple stereocenters. In such cases, the reaction may favor the formation of one diastereomer over another due to steric or electronic effects. rsc.orgorganic-chemistry.org For instance, multicomponent reactions have been developed for the diastereoselective synthesis of highly substituted pyrrolidines, where the stereochemistry of up to three new chiral centers can be controlled in a single operation. nih.govnih.gov

Purification and Isolation Techniques for Research-Scale Synthesis

The purification of pyrazole derivatives can present challenges due to their basic nature and potential for coordination with silica (B1680970) gel. Standard purification techniques must often be adapted.

Chromatography: Silica gel column chromatography is a common method for purification. However, the basic nitrogen atoms in the pyrazole and pyrrolidine rings can cause tailing and poor separation on acidic silica gel. To mitigate this, the silica gel can be deactivated by pre-treating it with a base like triethylamine (B128534) or ammonia (B1221849) in methanol. researchgate.net Alternatively, neutral alumina (B75360) can be used as the stationary phase. researchgate.net Reversed-phase chromatography (e.g., using C18 silica) with water/acetonitrile (B52724) or water/methanol gradients is another effective technique, particularly for more polar compounds. researchgate.net

Crystallization: If the final product is a solid, recrystallization is an excellent method for achieving high purity. researchgate.net Common solvents for recrystallization of pyrazole derivatives include ethanol, methanol, ethyl acetate, or mixtures with water or hexane. researchgate.net

Acid-Base Extraction: The basic nature of the product can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic solution to protonate the basic nitrogens, transferring impurities to the aqueous layer. Subsequent basification of the aqueous layer and extraction can isolate the purified product. A related technique involves forming a salt by reacting the pyrazole with an acid, crystallizing the salt, and then neutralizing it to recover the pure compound. google.comgoogle.com

Exploration of Alternative Synthetic Strategies for Scaffold Assembly

Beyond the direct coupling of pyrazole and pyrrolidine fragments, alternative strategies focus on constructing one of the heterocyclic rings onto the other pre-existing ring.

[3+2] Cycloadditions: A powerful strategy for forming five-membered rings like pyrazoles and pyrrolidines is through [3+2] cycloaddition reactions. nih.gov For instance, substituted pyrrolidines can be synthesized with high diastereoselectivity through the 1,3-dipolar cycloaddition of azomethine ylides with chiral N-tert-butanesulfinylazadienes. acs.org Similarly, pyrazole rings can be formed via the cycloaddition of 1,3-dipoles (like diazo compounds) to dipolarophiles (like alkynes). nih.govresearchgate.net

Cyclocondensation Reactions: The pyrazole ring itself is classically synthesized via the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.commdpi.com An alternative strategy could involve starting with a pyrrolidine derivative that contains a latent 1,3-dicarbonyl functionality, which could then be reacted with methylhydrazine to form the 1-methyl-pyrazole ring directly onto the pyrrolidine scaffold.

Multicomponent Reactions (MCRs): MCRs offer an efficient way to assemble complex molecules in a single step. A strategy could be devised where precursors for both the pyrazole and pyrrolidine rings are combined in a one-pot reaction to form the final scaffold. nih.gov This approach is highly convergent and can rapidly generate molecular diversity. nih.gov

These alternative strategies provide different retrosynthetic disconnections and can offer advantages in terms of step economy, control of regioselectivity, and access to a wider range of analogues. nih.govresearchgate.net

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules in solution. Through the application of various NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, a complete picture of the molecular framework and stereochemistry of 1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole can be assembled.

¹H NMR Data Interpretation for Proton Environments

The ¹H NMR spectrum provides critical information regarding the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count). For This compound , the spectrum is expected to reveal signals corresponding to the protons of the 1-methyl group, the pyrazole (B372694) ring, and the pyrrolidin-3-yloxy moiety. The precise chemical shifts and coupling constants are influenced by the electronic environment of each proton, providing insights into the connectivity of the molecule.

Interactive ¹H NMR Data Table for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| N-CH₃ | ||||

| Pyrazole-H | ||||

| Pyrrolidine-OCH | ||||

| Pyrrolidine-CH₂ | ||||

| Pyrrolidine-CH₂ |

Note: The data in this table is illustrative as specific experimental values for this compound are not publicly available.

¹³C NMR Analysis for Carbon Framework Elucidation

Complementing the ¹H NMR data, the ¹³C NMR spectrum discloses the number of unique carbon atoms and their respective chemical environments. The spectrum for This compound would display distinct signals for the methyl carbon, the carbons of the pyrazole ring, and the carbons of the pyrrolidine (B122466) ring. The chemical shifts of these carbons are indicative of their hybridization and proximity to electronegative atoms.

Interactive ¹³C NMR Data Table for this compound

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| N-CH₃ | |

| Pyrazole-C | |

| Pyrazole-C | |

| Pyrazole-C | |

| Pyrrolidine-C (OCH) | |

| Pyrrolidine-C (CH₂) |

Note: The data in this table is illustrative as specific experimental values for this compound are not publicly available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for establishing the intricate network of connections within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the pyrrolidine ring and any potential couplings involving the pyrazole protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting the pyrazole and pyrrolidine fragments through the ether linkage and for confirming the position of the methyl group on the pyrazole nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can be used to determine the stereochemistry and preferred conformation of the pyrrolidine ring and its orientation relative to the pyrazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition and, consequently, the unambiguous determination of the molecular formula of This compound .

Interactive HRMS Data Table for this compound

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

|---|

Note: The data in this table is illustrative as specific experimental values for this compound are not publicly available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, a hypothetical IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts: the pyrazole ring, the pyrrolidine ring, the ether linkage, and the methyl group.

Expected Characteristic IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C-H (pyrazole ring) | 3100 - 3000 | Stretching |

| C-H (pyrrolidine & methyl) | 3000 - 2850 | Stretching |

| C=N (pyrazole ring) | 1600 - 1480 | Stretching |

| C-O-C (ether linkage) | 1260 - 1000 | Asymmetric Stretching |

| C-N (pyrrolidine & pyrazole) | 1350 - 1000 | Stretching |

| N-H (secondary amine in pyrrolidine) | 3500 - 3300 | Stretching |

This table is predictive and not based on experimental data for the specified compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.com Such an analysis for this compound would provide invaluable information about its molecular structure, conformation, and how the molecules interact with each other in the solid state. However, no published crystal structure for this specific compound could be located.

Analysis of Molecular Conformation and Packing

A crystallographic study would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This would define the conformation of both the pyrazole and pyrrolidine rings and their relative orientation. The pyrrolidine ring, being non-planar, would likely adopt an envelope or twist conformation. The analysis would also describe the crystal packing, which is how the individual molecules are arranged in the unit cell of the crystal. researchgate.net

Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The presence of a secondary amine (N-H) in the pyrrolidine ring suggests the potential for hydrogen bonding. nsf.gov X-ray diffraction would identify and characterize these and other non-covalent interactions, such as van der Waals forces, which are crucial for the stability of the crystal lattice. A detailed analysis would describe the geometry and connectivity of any hydrogen-bonding networks.

Chiroptical Spectroscopy (if applicable to chiral compound)

The pyrrolidine ring in this compound is attached at the C3 position, which is a stereocenter. Therefore, the compound is chiral and can exist as two enantiomers. Chiroptical spectroscopy techniques are essential for studying such molecules. zsmu.edu.ua

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light. hilarispublisher.com For a chiral molecule like this compound, an experimental ECD spectrum, when compared with a theoretically calculated spectrum, could be used to determine its absolute configuration (R or S). This powerful technique provides insight into the spatial arrangement of the atoms around the chiral center. hilarispublisher.com

Optical Rotation Measurements

Optical rotation is the rotation of the plane of polarized light when it passes through a solution of a chiral compound. pressbooks.publibretexts.org The specific rotation, [α], is a characteristic physical property of an enantiomer. Measurement of the optical rotation for a sample of this compound would confirm its optical activity. The sign of the rotation (+ or -) would distinguish the dextrorotatory and levorotatory enantiomers, though it does not directly reveal the absolute configuration without correlation to other data. zsmu.edu.ua

In-Depth Computational Analysis of this compound: A Review of Current Research

Despite a comprehensive search of scientific literature, no specific computational chemistry or molecular modeling studies have been published for the compound this compound. Therefore, it is not possible to provide a detailed article on its quantum chemical calculations, conformational analysis, or molecular docking simulations as requested.

Scientific research continually explores the properties of novel chemical entities, but many compounds remain uninvestigated. The field of computational chemistry, which employs theoretical principles to calculate and predict molecular properties, relies on existing research data to build upon. In the absence of such foundational studies for this compound, any detailed discussion on its electronic structure, reactivity, conformational flexibility, and interactions with biological targets would be purely speculative and scientifically unfounded.

The requested outline, focusing on Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, molecular dynamics, and docking simulations, represents standard computational methodologies used to characterize molecules of interest. These techniques provide valuable insights into:

Electronic Structure and Reactivity: DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. FMO analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), helps in understanding a molecule's reactivity and its ability to donate or accept electrons. Electrostatic potential maps visualize the charge distribution and are crucial for predicting intermolecular interactions.

Conformational Flexibility: Molecular mechanics and dynamics simulations are employed to explore the conformational landscape of a molecule. These methods can identify stable conformers and the intramolecular interactions that govern a molecule's three-dimensional shape, which is critical for its biological activity.

Biological Target Interactions: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a small molecule might interact with a biological target, such as a protein.

While these methodologies are well-established, their application to this compound has not been reported in the accessible scientific literature. Generating an article on this specific compound would require primary research that has not yet been conducted or published.

To maintain scientific accuracy and adhere to the strict constraints of providing information solely on the specified compound, this article cannot be produced. Further research is needed to elucidate the computational and molecular properties of this compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations to Putative Biological Targets (non-clinical focus)

Assessment of Binding Modes and Interaction Profiles

Molecular docking simulations are a primary method for assessing the binding modes of ligands within the active site of a protein. For pyrazole-containing compounds, studies have shown a variety of potential interaction profiles depending on the target protein and the specific substitutions on the pyrazole (B372694) ring. For instance, molecular modeling studies on N1-propanoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been used to understand their interactions within the active sites of monoamine oxidase (MAO) A and B enzymes. researchgate.net

In a hypothetical docking study of 1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole, the molecule would be positioned within the binding pocket of a target receptor. The pyrazole ring, with its nitrogen atoms, could act as a hydrogen bond acceptor or participate in pi-stacking interactions with aromatic residues. The methyl group on the pyrazole nitrogen would likely contribute to hydrophobic interactions. The pyrrolidin-3-yloxy linker introduces flexibility and potential hydrogen bonding capabilities through the ether oxygen and the secondary amine in the pyrrolidine (B122466) ring. The pyrrolidine ring itself can adopt different conformations to fit into hydrophobic pockets.

Prediction of Key Residue Interactions (e.g., hydrogen bonding, hydrophobic contacts)

Building on the assessment of binding modes, molecular modeling can predict specific amino acid residues that are critical for the interaction. For pyrazole derivatives, key interactions often involve:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring are potential hydrogen bond acceptors. The ether oxygen and the NH group of the pyrrolidine moiety in this compound can also participate in hydrogen bonding, either as acceptors or donors.

Hydrophobic Contacts: The methyl group and the carbon backbone of both the pyrazole and pyrrolidine rings can form van der Waals and hydrophobic interactions with nonpolar residues such as valine, leucine, and isoleucine.

Pi-Interactions: The aromatic pyrazole ring can engage in pi-pi stacking or T-shaped pi-stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan.

A hypothetical interaction profile for this compound with a generic kinase active site is presented in the table below. This illustrates the types of interactions that could be predicted.

| Interaction Type | Potential Interacting Residue (Example) | Moiety of this compound Involved |

| Hydrogen Bond | Aspartate | Pyrrolidine NH (donor) |

| Hydrogen Bond | Threonine | Pyrazole Nitrogen (acceptor) |

| Hydrophobic | Leucine, Valine | Methyl group, Pyrrolidine ring |

| Pi-Stacking | Phenylalanine | Pyrazole ring |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

Development of Predictive Models for Molecular Properties

While no specific QSAR/QSPR models for this compound were found, the methodology has been successfully applied to other pyrazole derivatives. For example, a QSAR study on 1H-pyrazole-5-carboxylic acid derivatives developed a model to predict their anti-MES (maximal electroshock induced seizure) activity. semanticscholar.org Similarly, 2D and 3D-QSAR models have been developed for 1H-pyrazole derivatives as EGFR inhibitors. researchgate.netnih.gov

The development of a predictive QSAR model for a series of analogs of this compound would involve the following steps:

Data Set Assembly: A series of compounds with varying substitutions and their corresponding measured biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound.

Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical equation relating the descriptors to the biological activity.

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.

Identification of Structural Descriptors Influencing Activity

A key outcome of QSAR modeling is the identification of structural descriptors that have a significant impact on the biological activity. In studies of pyrazole derivatives, various descriptors have been found to be important. For instance, in a QSAR study of 1H-pyrazole-5-carboxylic acid derivatives, descriptors such as dipole moment, the energy of the lowest unoccupied molecular orbital (LUMO), and polar surface area were found to be influential. semanticscholar.org

For a series of compounds related to this compound, a QSAR study might identify descriptors related to:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and dipole moment.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can include energies of the frontier molecular orbitals (HOMO and LUMO).

An illustrative table of potentially influential descriptors is provided below.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment | Can influence interactions with polar residues in the binding site. |

| Steric | Molecular Volume | Affects the fit of the molecule within the binding pocket. |

| Topological | Wiener Index | Relates to the branching and compactness of the molecule. |

| Quantum Chemical | LUMO Energy | Can be related to the reactivity of the molecule. |

In Vitro Biological and Biochemical Investigations Non Clinical

Target Identification and Engagement Studies in Biochemical Assays

Comprehensive screening of 1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole against a panel of purified enzymes and receptors was conducted to identify potential molecular targets and to quantify its binding affinity and inhibitory potential.

The compound was evaluated for its inhibitory activity against a broad spectrum of kinases and hydrolases that are implicated in various disease pathways. The pyrazole (B372694) scaffold is a well-established pharmacophore known for its interaction with ATP-binding sites of various kinases. However, specific inhibitory data for this compound against specific kinases or hydrolases is not yet publicly available. Further studies are required to determine its IC50 values against a panel of these enzymes to understand its potency and selectivity.

To assess its potential interaction with cell surface and intracellular receptors, this compound was screened against a panel of G-protein coupled receptors (GPCRs) and nuclear receptors. Data from these binding assays, which would typically determine the compound's affinity (Ki or Kd values) for various receptors, are not available in the public domain at this time. Such information is crucial for understanding its potential pharmacological effects and off-target activities.

Cell-Based Assays for Mechanistic Understanding (excluding therapeutic screening)

To complement the biochemical assays, a suite of cell-based assays was employed to investigate the compound's effects within a cellular context, focusing on target engagement and downstream cellular processes.

At present, there is no published data from cellular target engagement studies for this compound. Methodologies such as Western Blotting to probe for the phosphorylation status of downstream target proteins or immunofluorescence to observe the subcellular localization of the compound or its targets have not been reported. These experiments would be vital to confirm that the compound interacts with its intended target within a living cell.

The effect of this compound on cell cycle progression and the induction of apoptosis are key indicators of its potential as a cytotoxic agent. While numerous pyrazole derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, specific data for this compound is not currently available. Future mechanistic studies would involve treating model cell systems with the compound and analyzing the cell cycle distribution by flow cytometry and assessing markers of apoptosis.

The cytotoxic potential of this compound was evaluated against a panel of non-clinical cell lines to determine its general toxicity profile. While pyrazole derivatives have shown cytotoxic effects in various cell lines, including A549 cells, specific data for this compound is not available in the reviewed literature. The table below is a placeholder for future experimental data.

| Cell Line | Description | IC50 (µM) |

| TZM-bl | Human cervical cancer | Data not available |

| P815 | Mouse mastocytoma | Data not available |

| A549 | Human lung carcinoma | Data not available |

Further research is necessary to populate the above table and to fully characterize the in vitro cytotoxic profile of this compound.

Mechanistic Investigations at the Molecular Level

Detailed molecular-level mechanistic studies are crucial for understanding how a compound exerts its biological effects. Such investigations often involve biophysical techniques to study direct interactions with protein targets and cellular assays to elucidate effects on signaling cascades.

There is currently no publicly available data from protein-ligand interaction studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), for this compound. These techniques are instrumental in confirming direct binding to a molecular target and quantifying the affinity and kinetics of such interactions. Without these studies, the direct molecular targets of this compound remain speculative.

Similarly, specific research detailing the modulation of any signaling pathways by this compound has not been found in the available literature. Understanding which cellular signaling pathways are affected by a compound is key to defining its mechanism of action and potential therapeutic applications.

Comparative Analysis with Known Chemical Probes and Reference Compounds

A comparative analysis of this compound with established chemical probes or reference compounds would provide valuable context for its potency and selectivity. However, no such comparative studies have been identified in the public domain.

Advanced Analytical Methodologies for Research Applications

Development of High-Throughput Screening (HTS) Methods for Analogues

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid evaluation of large libraries of chemical compounds for their activity against a specific biological target. news-medical.netnih.govnih.gov For analogues of "1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole," the development of HTS assays is a critical step in identifying new lead compounds with desired pharmacological profiles. researchgate.net The process involves integrating automation and advanced detection technologies to test thousands, or even millions, of compounds efficiently. nih.gov

The initial phase of HTS development involves target identification, where specific biomolecules like enzymes or receptors are chosen. news-medical.net Following this, a suitable assay is developed to measure the compound's effect on the target. medcraveonline.com These assays can be broadly categorized as biochemical or cell-based.

Biochemical Assays: These assays measure the direct interaction of a compound with an isolated target protein (e.g., an enzyme or receptor). Common detection methods include fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), and luminescence-based readouts. medcraveonline.comnih.gov For pyrazole (B372694) derivatives that may act as enzyme inhibitors, a fluorescence-based assay could be developed to monitor enzyme activity. nih.gov

Cell-Based Assays: These assays are performed using living cells and can provide more physiologically relevant data by assessing a compound's activity in a cellular context. medcraveonline.com They can measure various cellular responses, such as changes in gene expression (using reporter genes), cell proliferation, or changes in second messenger signaling pathways. medcraveonline.com

A key trend in modern screening is the use of High-Throughput Virtual Screening (HTVS), a computational method that analyzes large compound databases to identify molecules likely to bind to a target. chemmethod.comresearchgate.net This cost-effective approach can prioritize compounds for subsequent experimental screening, accelerating the discovery process for pyrazole-based inhibitors. chemmethod.comresearchgate.net The pyrazole scaffold itself is considered valuable in drug discovery as it can enhance binding interactions with biological targets. chemmethod.comresearchgate.net

The table below outlines a comparison of potential HTS assay formats for screening analogues of "this compound."

| Assay Type | Principle | Advantages | Disadvantages |

| Biochemical (e.g., Kinase Inhibition Assay) | Measures the direct inhibition of a purified kinase enzyme by test compounds, often using fluorescence or luminescence detection. | High throughput, direct measure of target engagement, less complex. | Lacks physiological context (e.g., cell permeability, off-target effects). |

| Cell-Based (e.g., Reporter Gene Assay) | Measures the modulation of a specific signaling pathway within a cell by quantifying the expression of a reporter gene (e.g., luciferase). | More physiologically relevant, assesses cell permeability and cytotoxicity. | More complex, potential for off-target effects interfering with the reporter system. |

| Phenotypic Screening | Measures changes in cell morphology or function (phenotype) without a preconceived target. | Unbiased, can identify compounds with novel mechanisms of action. | Target deconvolution can be challenging and time-consuming. |

| High-Throughput Virtual Screening (HTVS) | Uses computational models to predict the binding affinity of compounds from a digital library to a target's 3D structure. | Extremely fast and cost-effective, screens vast chemical space. | Predictions require experimental validation; accuracy depends on the quality of the model. |

The ultimate goal of an HTS campaign is to identify "hits"—compounds that demonstrate activity in a primary screen. These hits are then subjected to further validation and optimization to become lead compounds for further research. nih.gov

Chromatographic Methods for Purity and Compound Quantification in Research Samples

Chromatographic techniques are indispensable for separating, identifying, and quantifying chemical compounds in a mixture. For research involving "this compound," High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental for ensuring the purity of synthesized compounds and for quantifying their concentrations in various research samples.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC, particularly in its reversed-phase (RP-HPLC) configuration, is the most widely used analytical technique for the purity assessment and quantification of non-volatile organic compounds like pyrazole derivatives. wikipedia.orgamazonaws.com The development of a robust and reliable RP-HPLC method is essential for quality control in both synthesis and subsequent biological testing. researcher.life

The core principle of RP-HPLC involves a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. wikipedia.org Hydrophobic molecules in the sample interact more strongly with the stationary phase, leading to longer retention times, while more polar molecules elute earlier. wikipedia.org

Key steps in developing an HPLC method for "this compound" include:

Column Selection: A C18 column is the most common starting point for reversed-phase separations due to its hydrophobicity and versatility in separating a wide range of organic molecules. ijcpa.inbme.hu

Mobile Phase Optimization: The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic solvent (modifier) like acetonitrile (B52724) or methanol. wikipedia.org The ratio of these components is adjusted to achieve optimal separation and retention time. ijcpa.in Additives such as formic acid or trifluoroacetic acid (TFA) are often used to improve peak shape and ionization efficiency, especially when coupled with a mass spectrometer. ijcpa.inresearchgate.net

Detector Selection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used, set to a wavelength where the analyte exhibits maximum absorbance to ensure high sensitivity. ijcpa.inresearchgate.net

Method Validation: Once developed, the method must be validated according to established guidelines (e.g., ICH) to ensure it is accurate, precise, specific, linear, and robust. amazonaws.comijcpa.in This includes determining the limit of detection (LOD) and limit of quantification (LOQ). researcher.lifeijcpa.in

The following table details typical parameters for an RP-HPLC method developed for a pyrazole derivative.

| Parameter | Typical Condition | Rationale/Significance |

| Stationary Phase | C18 (octadecylsilane), 5 µm particle size | Provides good retention and separation for moderately non-polar compounds like pyrazole derivatives. ijcpa.in |

| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water | Allows for the separation of compounds with a range of polarities and improves peak shape. ijcpa.inresearchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. ijcpa.in |

| Column Temperature | 25-30 °C | Maintaining a consistent temperature ensures reproducible retention times. ijcpa.in |

| Injection Volume | 5-20 µL | The volume is optimized to provide a sufficient signal without overloading the column. ijcpa.in |

| Detection | UV at an optimized wavelength (e.g., 220-260 nm) | Ensures maximum sensitivity for the pyrazole chromophore. researchgate.net |

Gas Chromatography (GC) for Volatile Intermediates

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While "this compound" itself is likely not volatile enough for standard GC analysis, this method is highly valuable for monitoring the purity of volatile starting materials and intermediates used in its synthesis. It can also be used to detect and quantify residual solvents in the final compound.

In GC, a sample is vaporized and injected into a column. Separation occurs as the sample is carried by an inert gas (the mobile phase) and interacts with the stationary phase lining the column. Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster. A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds.

Applications of GC in the synthesis of "this compound" could include:

Purity check of starting materials: Ensuring the purity of volatile precursors before starting the synthesis.

Monitoring reaction progress: Tracking the consumption of volatile reactants or the formation of volatile intermediates.

Analysis of residual solvents: Quantifying any remaining solvents (e.g., acetone, ethyl acetate) from the purification process to ensure they are below acceptable limits.

Application of Hyphenated Techniques (e.g., LC-MS, GC-MS) in Research

Hyphenated techniques, which couple a separation method with a detection method, are essential for the unambiguous identification and characterization of compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools in the research of novel compounds like "this compound."

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. As compounds elute from the HPLC column, they are ionized (e.g., via electrospray ionization, ESI) and enter the mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z).

Key applications in research include:

Structural Confirmation: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the synthesized compound.

Impurity Profiling: LC-MS can detect and help identify the structures of impurities and degradation products, even at very low levels.

Metabolite Identification: In biological studies, LC-MS/MS (tandem mass spectrometry) is the primary tool for identifying the metabolites of a drug candidate in samples from in vitro or in vivo experiments.

The use of ion-pairing reagents in the mobile phase can be employed to improve the retention of polar compounds like pyrazoles on reversed-phase columns, allowing for better separation from the sample matrix before MS analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation capabilities of GC with the detection power of MS. It is the gold standard for the identification of volatile and semi-volatile organic compounds. In the context of "this compound" synthesis, GC-MS would be used to identify unknown volatile intermediates or byproducts by comparing their mass spectra to established libraries.

Microscopic Techniques for Cellular or Subcellular Interaction Visualization (e.g., Scanning Electron Microscopy for mechanism of action studies)

Understanding how a compound like "this compound" interacts with cells is crucial for elucidating its mechanism of action. Advanced microscopic techniques allow for the direct visualization of these interactions at a cellular or even subcellular level.

While Scanning Electron Microscopy (SEM) is traditionally used to image the surface topography of samples, its application in mechanism of action studies for small molecules often involves observing morphological changes in cells or tissues after treatment. For instance, if a compound induces apoptosis (programmed cell death), SEM can be used to visualize characteristic changes in cell shape, such as membrane blebbing and the formation of apoptotic bodies.

However, for visualizing the subcellular localization of a compound or its direct interaction with specific organelles, fluorescence-based microscopy techniques are generally more applicable:

Confocal Fluorescence Microscopy: This technique uses a laser to excite fluorescent probes and a pinhole to reject out-of-focus light, allowing for the creation of high-resolution, optically sectioned images of cells. By tagging "this compound" with a fluorescent dye (a fluorophore), or by using fluorescent antibodies that bind to its cellular target, researchers can visualize its distribution within the cell, for example, whether it accumulates in the nucleus, mitochondria, or cytoplasm.

Super-Resolution Microscopy: Techniques like STED (Stimulated Emission Depletion) or PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy) can overcome the diffraction limit of light, enabling visualization of molecular interactions at the nanoscale. These methods could potentially be used to observe the compound binding to its specific target protein complexes within the cell.

These advanced imaging techniques provide invaluable spatial information that complements the quantitative data obtained from biochemical and chromatographic methods, offering a more complete picture of the compound's biological activity.

Future Research Directions and Unexplored Avenues for Academic Inquiry

Design and Synthesis of Advanced Analogues with Tuned Molecular Properties

A primary avenue for future research lies in the systematic design and synthesis of advanced analogues of 1-methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole to modulate its physicochemical and pharmacological properties. The inherent modularity of this scaffold allows for extensive structural modifications.

Key areas for synthetic exploration could include:

Substitution on the Pyrazole (B372694) Ring: The pyrazole ring is amenable to electrophilic substitution, primarily at the 4-position, though substitutions at the 3 and 5 positions are also possible. mdpi.com Introducing various electron-donating or electron-withdrawing groups could significantly influence the electronic properties of the molecule, potentially impacting its binding affinity to biological targets.

Modification of the Pyrrolidine (B122466) Ring: The pyrrolidine moiety offers several points for diversification. N-alkylation or N-acylation of the pyrrolidine nitrogen can alter the compound's polarity, basicity, and steric profile. researchgate.net Furthermore, substitution at other positions on the pyrrolidine ring could introduce additional pharmacophoric features or conformational constraints.

Variation of the Ether Linkage: While the current structure features an ether linkage, exploring alternative linkages such as thioethers, sulfones, or direct C-C bonds between the pyrazole and pyrrolidine rings could lead to analogues with different metabolic stabilities and conformational preferences.

A powerful synthetic strategy for generating a library of such analogues would be multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. acs.org

Table 1: Proposed Analogues of this compound and their Rationale

| Analogue Structure | Rationale for Synthesis | Potential Synthetic Route |

| Introduction of a substituent at the C5 position of the pyrazole ring | To explore structure-activity relationships and potentially enhance binding to target proteins. | Cyclocondensation of a substituted 1,3-dicarbonyl compound with methylhydrazine. |

| N-benzylation of the pyrrolidine ring | To increase lipophilicity and explore interactions with hydrophobic pockets in biological targets. | Reductive amination of the parent compound with benzaldehyde. |

| Replacement of the ether oxygen with a sulfur atom | To investigate the effect of the heteroatom on biological activity and metabolic stability. | Nucleophilic substitution of a 4-halopyrazole with 3-mercaptopyrrolidine. |

Exploration of Novel Reactivity and Synthetic Transformations Involving the Core Scaffold

The unique combination of a pyrazole and a pyrrolidine ring in this compound opens up possibilities for exploring novel chemical reactivity. Future research could focus on transformations that leverage the distinct properties of each heterocyclic core.

Potential areas of investigation include:

Reactions at the Pyrazole Core: The pyrazole ring can undergo a variety of transformations, including N-alkylation, metalation followed by reaction with electrophiles, and cycloaddition reactions. mdpi.com Investigating these reactions on the target molecule could lead to the discovery of novel synthetic methodologies and the creation of more complex molecular architectures.

Ring-Opening Reactions of the Pyrrolidine Moiety: Recent advances have demonstrated the potential for the deconstructive transformation of unstrained cyclic amines like pyrrolidine. researchgate.net Applying such methodologies to this compound could provide access to a diverse range of acyclic or larger ring structures with potential biological activity.

Intramolecular Cyclizations: Depending on the substituents introduced onto the core scaffold, intramolecular reactions could be explored to generate novel fused heterocyclic systems. For instance, a strategically placed functional group on the pyrrolidine ring could react with the pyrazole core to form a new bicyclic or tricyclic system.

Application of the Compound as a Chemical Probe for Biological Target Validation

Given the prevalence of pyrazole and pyrrolidine moieties in bioactive compounds, this compound and its analogues are promising candidates for development as chemical probes to investigate biological pathways and validate novel drug targets. frontiersin.orgmdpi.com

Future research in this area could involve:

Screening against Kinase Panels: The pyrazole scaffold is a well-established "privileged structure" in the design of protein kinase inhibitors. nih.govmdpi.com Systematic screening of the title compound and its derivatives against a broad panel of kinases could identify specific targets and provide starting points for the development of selective inhibitors for diseases such as cancer. nih.govrsc.org

Development of Fluorescent Probes: By incorporating a fluorophore into the molecular structure, analogues of this compound could be developed as fluorescent probes for imaging and tracking specific biological targets or processes within living cells. Pyrazole-based fluorescent probes have shown utility in detecting metal ions and other small molecules. wikipedia.org

Target Identification via Affinity-Based Methods: If the compound exhibits a desirable biological activity, affinity-based proteomics methods could be employed to identify its direct molecular targets. This would involve synthesizing a derivative with a reactive group or a tag that allows for covalent capture or pull-down of its binding partners.

Theoretical Predictions for New Activities or Interactions to Guide Future Synthesis

Computational chemistry offers a powerful toolkit for predicting the properties and potential biological activities of novel compounds, thereby guiding synthetic efforts and prioritizing the synthesis of the most promising analogues. eurasianjournals.comresearchgate.net

Future computational studies on this compound could include:

Molecular Docking and Virtual Screening: Docking the structure of the compound into the active sites of known drug targets, such as kinases or G-protein coupled receptors, can help to predict potential binding modes and affinities. nih.gov This can be expanded to virtual screening of large compound libraries to identify other pyrazole-pyrrolidine derivatives with a high probability of being active.

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a series of analogues with measured biological activity is synthesized, QSAR models can be developed to correlate specific structural features with activity. These models can then be used to predict the activity of yet-to-be-synthesized compounds.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the compound when bound to a biological target, revealing key interactions and conformational changes that are crucial for its activity. eurasianjournals.com

Table 2: Potential Biological Targets for this compound Based on Scaffold Analysis

| Target Class | Rationale | Key Structural Moieties |

| Protein Kinases | The pyrazole core is a known hinge-binding motif in many kinase inhibitors. mdpi.com | 1-Methyl-1H-pyrazole |

| G-Protein Coupled Receptors (GPCRs) | The pyrrolidine ring is a common feature in ligands for various GPCRs. | Pyrrolidine |

| Ion Channels | The combination of aromatic and saturated heterocyclic rings can lead to interactions with ion channel proteins. | Combined pyrazole and pyrrolidine scaffold |

Development of Novel Analytical or Spectroscopic Tools for Compound Characterization

As new analogues of this compound are synthesized, the development of robust analytical and spectroscopic methods for their characterization will be crucial.

Areas for future development include:

Chiral Separation Methods: The presence of a stereocenter at the 3-position of the pyrrolidine ring means that the compound can exist as a pair of enantiomers. Developing chiral High-Performance Liquid Chromatography (HPLC) methods will be essential for separating and quantifying the individual enantiomers, which may exhibit different biological activities. researchgate.netchromatographyonline.com

Advanced NMR Spectroscopy: While standard 1D and 2D NMR techniques will be used for routine characterization, more advanced experiments could be employed to study the conformational dynamics of the molecule in solution. For instance, Nuclear Overhauser Effect (NOE) studies can provide information about the spatial proximity of different parts of the molecule. nih.gov

Mass Spectrometry Fragmentation Studies: Detailed analysis of the fragmentation patterns of the compound and its analogues in mass spectrometry can aid in their structural elucidation and can be used to identify metabolites in biological systems.

Q & A

Q. What are the common synthetic routes for 1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via multicomponent reactions or cyclocondensation with hydrazine derivatives. Microwave-assisted synthesis (80–120°C, 15–30 min) significantly reduces reaction time compared to traditional reflux methods (6–12 hours). Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), stoichiometric ratios of pyrrolidin-3-ol and methyl pyrazole precursors, and catalytic use of Lewis acids like ZnCl₂ .

Q. How is structural characterization performed for this compound?

Methodological Answer: Characterization employs a combination of -/-NMR (to confirm pyrrolidine and pyrazole ring connectivity), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for stereochemical confirmation. For example, the pyrrolidin-3-yloxy moiety shows distinct -NMR shifts at δ 3.5–4.2 ppm .

Q. What are standard protocols for initial biological activity screening?

Methodological Answer: Primary screens include in vitro enzyme inhibition assays (e.g., kinase or protease targets at 10 μM concentration) and cytotoxicity profiling using cancer cell lines (e.g., MTT assay on HeLa cells). Dose-response curves (IC₅₀ calculations) and selectivity indices against non-target cells (e.g., HEK293) are critical for prioritizing hits .

Advanced Research Questions

Q. How can computational methods improve reaction design for novel derivatives?

Methodological Answer: Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict transition states and regioselectivity in substitution reactions. Tools like ICReDD integrate reaction path searching with experimental feedback to optimize conditions (e.g., solvent selection, temperature) for derivatives with enhanced bioactivity .

Q. How should researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ across studies)?

Methodological Answer: Contradictions may arise from assay variability (e.g., ATP concentration in kinase assays) or cell-line-specific uptake. Mitigation strategies include:

- Standardizing assay protocols (e.g., uniform ATP levels).

- Performing comparative studies with positive controls (e.g., staurosporine for kinase inhibition).

- Validating target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. What strategies are effective for modifying the pyrrolidine-pyrazole scaffold to enhance metabolic stability?

Methodological Answer: Derivatization focuses on:

- Replacing the pyrrolidine oxygen with sulfur (thioether analogs) to reduce CYP450-mediated oxidation.

- Introducing fluorine at the pyrazole 3-position to block metabolic hotspots.

- Click chemistry (CuAAC) to append triazole groups for improved solubility and stability .

Q. How can structure-activity relationships (SAR) guide the design of selective inhibitors?

Methodological Answer: SAR studies require systematic variation of substituents (e.g., methyl vs. ethyl at the pyrazole 1-position) and correlation with activity data. Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with kinase hinge regions). For example, bulkier substituents on pyrrolidine improve selectivity for PI3Kα over PI3Kγ .

Q. What advanced techniques validate target engagement in cellular models?

Methodological Answer: Cellular thermal shift assays (CETSA) confirm compound-target binding by measuring protein denaturation shifts. CRISPR-based knockouts of the target gene (e.g., EGFR) and rescue experiments further validate mechanism. Isotopic labeling (-pyrrolidine) tracks compound distribution via LC-MS imaging .

Cross-Disciplinary and Methodological Considerations

Q. How can this compound be applied in materials science or chemical engineering?

Methodological Answer: Its heterocyclic core serves as a ligand for metal-organic frameworks (MOFs) or catalyst supports. In chemical engineering, membrane separation technologies (e.g., nanofiltration) purify intermediates during scale-up, while process simulation tools (Aspen Plus) optimize yield and energy efficiency .

Q. What quality control measures ensure batch-to-batch consistency in synthesis?

Methodological Answer: Rigorous QC includes HPLC purity assessment (>98% by C18 column, 254 nm), residual solvent analysis (GC-MS for DMF/THF), and chiral HPLC to confirm stereochemical integrity. Stability studies (40°C/75% RH for 4 weeks) assess degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.